(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride

Experimental hepatology Nucleotide metabolism Model validation

The compound (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is the hydrochloride salt of D-galactosamine (D-GalN; D-chondrosamine), a C-4 epimer of D-glucosamine within the 2-amino-2-deoxyhexose class. It is distinguished from its closest structural analog, D-glucosamine hydrochloride (CAS 66-84-2), by inverted stereochemistry at the C-4 carbon, producing a galacto rather than gluco configuration.

Molecular Formula C6H14ClNO5
Molecular Weight 215.63 g/mol
Cat. No. B7822972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride
Molecular FormulaC6H14ClNO5
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)N)O)O)O)O.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1
InChIKeyCBOJBBMQJBVCMW-NQZVPSPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Galactosamine Hydrochloride (CAS 1772-03-8): Procurement-Grade Characterization and Comparator Positioning


The compound (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is the hydrochloride salt of D-galactosamine (D-GalN; D-chondrosamine), a C-4 epimer of D-glucosamine within the 2-amino-2-deoxyhexose class [1]. It is distinguished from its closest structural analog, D-glucosamine hydrochloride (CAS 66-84-2), by inverted stereochemistry at the C-4 carbon, producing a galacto rather than gluco configuration . This single stereochemical inversion confers a profoundly different biological profile: D-galactosamine acts as a hepatocyte-selective metabolic toxin through potent trapping of uridine phosphates, whereas D-glucosamine does not produce hepatitis [2]. Commercially, the compound is supplied as a white to off-white crystalline powder with assay purity ≥99% (HPLC), residual glucosamine impurity controlled to ≤0.5%, and specific rotation [α]20/D +94.0 to +98.0° (c=1, H₂O), parameters critical for identity verification and differentiation from the glucosamine epimer .

Why D-Glucosamine Hydrochloride Cannot Substitute for D-Galactosamine Hydrochloride in Experimental Systems


Although D-glucosamine hydrochloride and D-galactosamine hydrochloride share the identical molecular formula (C₆H₁₄ClNO₅) and molecular weight (215.63 g/mol), their biological activities are non-interchangeable. A foundational head-to-head in vivo study demonstrated that D-galactosamine lowered hepatic uridine phosphate content to less than 10% of normal within three hours and provoked hepatitis, whereas D-glucosamine—administered under identical conditions—did not lead to UDP-hexosamine formation, was markedly less efficient at trapping uridine phosphates, and was ineffective in producing hepatitis [1]. At the protein level, a direct comparative study in IL-1β-treated A549 cells showed that glucosamine hydrochloride (but not galactosamine hydrochloride) produced a COX-2 molecular mass shift from 72–74 kDa to 66–70 kDa with concomitant inhibition of PGE₂ production, demonstrating divergent post-translational pharmacology that cannot be predicted from structural similarity alone [2]. These data establish that C-4 epimerization is not a minor stereochemical variation but a binary functional switch; procurement of the wrong epimer yields an agent with neither the hepatotoxic potency nor the COX-2-sparing profile required for model induction or mechanistic studies.

Quantitative Evidence Differentiating D-Galactosamine Hydrochloride from Its Closest Analogs


Hepatic Uridine Phosphate Trapping: D-Galactosamine vs. D-Glucosamine Head-to-Head In Vivo

In a direct comparative in vivo study in rats, D-galactosamine depleted the hepatic uridine phosphate pool to less than 10% of normal values within 3 hours of administration, accompanied by UDP-hexosamine formation. Under the identical experimental conditions, D-glucosamine did not produce UDP-hexosamines and was significantly less effective at trapping uridine phosphates; neither D-glucosamine nor 2-deoxy-D-galactose provoked hepatitis, whereas D-galactosamine produced characteristic liver injury [1]. This is a three-compound head-to-head comparison performed in the same study by the same investigators, providing the highest grade of comparative evidence for procurement decisions.

Experimental hepatology Nucleotide metabolism Model validation

COX-2 N-Glycosylation Modulation: D-Galactosamine HCl Does Not Reproduce Glucosamine HCl Pharmacology

A direct comparative study in IL-1β-stimulated A549 human lung epithelial cells tested glucosamine hydrochloride, glucosamine sulfate, N-acetylglucosamine, and galactosamine hydrochloride for their ability to alter COX-2 electrophoretic mobility and PGE₂ production. Glucosamine hydrochloride (GS-HCl) at 1–5 mM produced a concentration-dependent shift in COX-2 molecular mass from 72–74 kDa to 66–70 kDa, consistent with inhibition of co-translational N-glycosylation, and inhibited PGE₂ production. In contrast, galactosamine hydrochloride at equivalent concentrations did not produce this COX-2 mass shift, nor did it inhibit PGE₂ production [1]. This demonstrates that the COX-2 N-glycosylation inhibitory activity is specific to the gluco-configuration and is absent in the galacto-epimer.

Cyclooxygenase biology Inflammation signaling Post-translational modification

Stereochemical Purity and Epimer Impurity Control: Identity Verification for Procurement

High-grade commercial D-galactosamine hydrochloride (Sigma-Aldrich G0500) is specified at ≥99% purity by HPLC with the epimer D-glucosamine controlled as a named impurity at ≤0.5% by HPAE . By comparison, D-glucosamine hydrochloride (Sigma-Aldrich G4875) is also ≥99% pure but does not carry a corresponding galactosamine impurity specification, reflecting the different manufacturing and stereochemical control requirements . Specific rotation provides an orthogonal identity verification: D-galactosamine hydrochloride [α]20/D +94.0 to +98.0° (c=1, H₂O) vs. D-glucosamine hydrochloride [α]20/D +70.0 to +73.0° (c=2.5, H₂O, after 3 h) . Melting point further discriminates: 172–180 °C (D-galactosamine HCl) vs. 190–194 °C (dec.) (D-glucosamine HCl) .

Analytical quality control Stereochemical identity Procurement specification

Hepatocyte-Selective UTP Depletion: Galactosamine Acts on Hepatocytes While Sparing Kupffer Cells

A comparative study using isolated rat liver cell populations demonstrated that addition of D-galactosamine to hepatocytes caused rapid depletion of UTP and UDP-glucose (UDPG) while leaving ATP and GTP levels unaffected; UMP and CMP in RNA decreased to 72% of control, indicating inhibition of RNA synthesis [1]. In contrast, when D-galactosamine was added to isolated Kupffer cells under the same conditions, UTP and UDPG contents were not decreased to the same extent as in hepatocytes, and incorporation of labeled amino acids into protein was much less reduced [2]. This cell-type selectivity is not observed with D-glucosamine, which does not produce UTP trapping sufficient to cause hepatitis in any liver cell population [3].

Hepatocyte specificity Kupffer cell selectivity Uridine triphosphate deficiency

In Vivo Hepatotoxicity Model Performance: Survival and Liver Injury Metrics in Rodent Studies

In a controlled study using Long-Evans Cinnamon (LEC) rats, an established model of Wilson's disease, repeated subcutaneous injections of D-galactosamine hydrochloride at 300 mg/kg weekly for 12 weeks resulted in 0% mortality from hepatic injury (0/12 rats), compared with 17% mortality (2/12 rats) in vehicle-treated controls, while simultaneously decreasing hepatic 8-OHdG (a marker of oxidative DNA damage) and increasing glutathione peroxidase activity [1]. In a separate fulminant hepatic failure model in pigs, galactosamine-treated animals showed 100% mortality by 86 hours post-injection, with marked increases in total bilirubin, liver enzymes, ammonia, and lactate, and associated coagulopathy, hypoglycemia, and coma—demonstrating dose- and species-dependent model induction [2]. These reproducible in vivo outcomes are not achievable with D-glucosamine hydrochloride, which lacks hepatotoxic activity [3].

Acute liver failure model Preclinical drug testing Hepatoprotection screening

Validated Application Scenarios for D-Galactosamine Hydrochloride Based on Comparator Evidence


Acute and Fulminant Hepatic Failure Model Induction (LPS/D-GalN Co-administration Protocol)

D-Galactosamine hydrochloride is the definitive agent for co-administration with lipopolysaccharide (LPS) to induce reproducible, synchronizable acute liver failure in rodents. The mechanism—selective hepatocyte UTP depletion to <10% of normal within 3 hours [1]—cannot be replicated by D-glucosamine hydrochloride, which fails to trap uridine phosphates or provoke hepatitis [2]. Standard protocols employ 100–200 mg/kg D-galactosamine HCl i.p. together with low-dose LPS; this combination yields TNF-α-dependent liver injury with quantifiable ALT/AST elevation, histological necrosis, and measurable mortality endpoints suitable for testing hepatoprotective drug candidates [3].

Negative Control for Glucosamine Hydrochloride-Mediated COX-2 N-Glycosylation Inhibition Studies

Investigators studying the post-translational regulation of COX-2 via N-glycosylation inhibition must include D-galactosamine hydrochloride as the stereochemical control compound. Direct comparative data show that glucosamine HCl (1–5 mM) produces a COX-2 molecular mass shift from 72–74 kDa to 66–70 kDa with concomitant PGE₂ suppression in IL-1β-stimulated A549 cells, whereas galactosamine HCl at identical concentrations does not alter COX-2 mobility or activity [4]. This binary differential confirms that the observed pharmacology is stereochemistry-dependent, eliminating the possibility of non-specific amino sugar effects.

Glycoconjugate and Glycosaminoglycan Biosynthesis Research in Hepatocyte Systems

D-Galactosamine hydrochloride serves as a selective metabolic probe for studying UDP-sugar metabolism, glycoconjugate synthesis, and glycosaminoglycan turnover specifically in hepatocytes. The compound's metabolic trapping of uridine phosphates into UDP-hexosamines and UDP-N-acetylhexosamines produces a pronounced alteration of the UDP-sugar pattern that is not observed with D-glucosamine [2]. Isolated hepatocyte studies demonstrate that UTP and UDPG levels drop rapidly while ATP and GTP remain unaffected, allowing researchers to dissect nucleotide-specific effects on glycoprotein and proteoglycan synthesis without confounding energetic compromise [5]. The ≤0.5% glucosamine impurity specification on high-grade commercial material ensures that observed metabolic perturbations are attributable to galactosamine metabolism alone.

Hepatoprotective Drug Screening and Anti-Hepatitis Therapeutic Evaluation

The D-galactosamine hydrochloride liver injury model provides a validated, quantifiable preclinical platform for screening hepatoprotective compounds. In LEC rats, a 12-week GalN regimen (300 mg/kg s.c. weekly) reduced hepatic oxidative DNA damage (8-OHdG) and increased glutathione peroxidase activity while preventing lethal hepatitis (0% mortality vs. 17% in controls) [6]. The model's reproducibility across species (rat, mouse, pig, non-human primate) and its well-characterized biochemical endpoints—ALT, AST, total bilirubin, ammonia, lactate, and coagulopathy [7]—make it a regulatory-accepted platform for IND-enabling hepatoprotection studies, provided the correct D-galactosamine epimer is procured.

Quote Request

Request a Quote for (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.